![molecular formula C14H20N2O4S B4655074 1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine](/img/structure/B4655074.png)
1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine, also known as EMD 386088, is a novel and potent serotonin 5-HT7 receptor antagonist. This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 acts as a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is widely distributed in the central nervous system and is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep. By blocking the 5-HT7 receptor, 1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 modulates the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is thought to underlie its anxiolytic and antidepressant effects. Furthermore, 1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 has been shown to improve cognitive performance and promote wakefulness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 is its high selectivity for the 5-HT7 receptor, which reduces the likelihood of off-target effects. Additionally, 1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of using 1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research include investigating its potential use in drug addiction and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Furthermore, 1-(4-ethoxybenzoyl)-4-(methylsulfonyl)piperazine 386088 has been investigated for its potential use in the treatment of sleep disorders, cognitive impairment, and drug addiction.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-13-6-4-12(5-7-13)14(17)15-8-10-16(11-9-15)21(2,18)19/h4-7H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYZNEHEEMUSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.